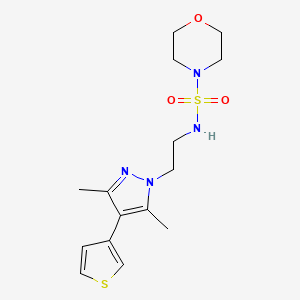
N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)morpholine-4-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)morpholine-4-sulfonamide is a useful research compound. Its molecular formula is C15H22N4O3S2 and its molecular weight is 370.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)morpholine-4-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This compound features a unique structure that combines a thiophene ring with a pyrazole moiety, which is known for various pharmacological properties. This article delves into the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzymatic inhibition properties.
Chemical Structure and Properties
The molecular formula of this compound is C16H22N4O2S, with a molecular weight of approximately 334.44 g/mol. The compound's structure is characterized by the presence of a morpholine ring and sulfonamide functional group, which are critical for its biological interactions.
1. Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various pyrazole derivatives, including this compound.
Key Findings:
- Minimum Inhibitory Concentration (MIC): The compound exhibited significant antimicrobial activity against various pathogens. In certain studies, derivatives showed MIC values as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 0.22 |
| Staphylococcus epidermidis | 0.25 |
This indicates a strong potential for these compounds in treating infections caused by resistant bacterial strains.
2. Anticancer Activity
The anticancer potential of this compound has been investigated in various cancer cell lines.
Case Studies:
In vitro studies demonstrated that this compound can induce apoptosis in cancer cells through mechanisms involving caspase activation and modulation of p53 expression levels. For instance:
- MCF-7 Cell Line: The compound increased p53 expression and activated caspase pathways, leading to enhanced apoptosis .
Table: IC50 Values Against Cancer Cell Lines
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 0.65 |
| HeLa | 2.41 |
These findings suggest that structural modifications in similar compounds could enhance their anticancer efficacy.
3. Enzymatic Inhibition
Another significant aspect of the biological activity of this compound is its ability to inhibit specific enzymes related to cancer progression.
Enzyme Targeting:
Research has shown that derivatives of this class can selectively inhibit carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis .
Activity Profile:
The most active compounds demonstrated K_i values in the nanomolar range against membrane-bound CAs, indicating strong inhibitory potential.
特性
IUPAC Name |
N-[2-(3,5-dimethyl-4-thiophen-3-ylpyrazol-1-yl)ethyl]morpholine-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O3S2/c1-12-15(14-3-10-23-11-14)13(2)19(17-12)5-4-16-24(20,21)18-6-8-22-9-7-18/h3,10-11,16H,4-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWYNFAKPSJEICH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNS(=O)(=O)N2CCOCC2)C)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













